2-Amino-6-(tert-butyl)-4-(2,6-dichlorophenyl)nicotinonitrile
Overview
Description
2-Amino-6-(tert-butyl)-4-(2,6-dichlorophenyl)nicotinonitrile is a complex organic compound with a unique structure that includes an amino group, a tert-butyl group, and a dichlorophenyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(tert-butyl)-4-(2,6-dichlorophenyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Dichlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the nicotinonitrile core reacts with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl bromide and a strong base like potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(tert-butyl)-4-(2,6-dichlorophenyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-6-(tert-butyl)-4-(2,6-dichlorophenyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-(tert-butyl)-4-(2,6-dichlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2,6-dichlorophenyl)nicotinonitrile: Lacks the tert-butyl group, which may affect its chemical properties and biological activity.
2-Amino-6-(tert-butyl)nicotinonitrile: Lacks the dichlorophenyl group, which may influence its reactivity and applications.
4-(2,6-Dichlorophenyl)nicotinonitrile: Lacks both the amino and tert-butyl groups, resulting in different chemical behavior.
Uniqueness
2-Amino-6-(tert-butyl)-4-(2,6-dichlorophenyl)nicotinonitrile is unique due to the presence of both the tert-butyl and dichlorophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-6-tert-butyl-4-(2,6-dichlorophenyl)pyridine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3/c1-16(2,3)13-7-9(10(8-19)15(20)21-13)14-11(17)5-4-6-12(14)18/h4-7H,1-3H3,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYGFHNKSVQUMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C(=C1)C2=C(C=CC=C2Cl)Cl)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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